An In-depth Technical Guide to the Chemical Properties of 3-Nonoxypropan-1-amine
An In-depth Technical Guide to the Chemical Properties of 3-Nonoxypropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonoxypropan-1-amine is a primary amine with a long alkyl ether chain. This structure imparts both hydrophilic (amine group) and lipophilic (nonoxy group) characteristics, suggesting potential applications as a surfactant, emulsifier, corrosion inhibitor, or as a synthetic intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its predicted chemical and physical properties, spectroscopic characteristics, a plausible synthetic route, and detailed experimental protocols for its characterization.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 3-Nonoxypropan-1-amine, the following properties are predicted based on the known characteristics of long-chain alkoxypropylamines and general chemical principles.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H27NO | - |
| Molecular Weight | 201.35 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Expected to be a liquid at room temperature due to the long, flexible alkyl chain. |
| Odor | Amine-like, fishy | Characteristic odor of primary amines. |
| Boiling Point | ~240-260 °C | Estimated based on similar long-chain amines and ethers. The boiling point is elevated due to hydrogen bonding from the amine group and the high molecular weight. |
| Melting Point | < -20 °C | The non-symmetrical structure and flexible chain would likely result in a low melting point. |
| Density | ~0.85-0.88 g/cm³ at 20 °C | Typical density for long-chain amines and ethers. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The long non-polar nonyl chain significantly reduces water solubility, while the ether and amine groups provide some polarity. Soluble in alcohols, ethers, and hydrocarbons. |
| Vapor Pressure | < 0.1 kPa at 20 °C | Expected to be low due to the high boiling point and molecular weight. |
| pKa of Conjugate Acid | ~10.5 - 10.8 | Typical for a primary alkylamine, indicating it is a moderately strong base. |
Chemical Reactivity and Stability
3-Nonoxypropan-1-amine is expected to exhibit reactivity typical of a primary amine.
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Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.
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Nucleophilicity: It can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.
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Oxidation: Susceptible to oxidation, which can lead to the formation of various products including nitro compounds or amides.
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Stability: Stable under normal storage conditions. However, it is sensitive to air and may absorb carbon dioxide to form carbamates. It should be stored under an inert atmosphere.
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Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.
Synthesis
A common and effective method for the synthesis of 3-alkoxypropan-1-amines is the cyanoethylation of the corresponding alcohol followed by reduction of the nitrile.
Logical Workflow for Synthesis
Caption: Synthesis workflow for 3-Nonoxypropan-1-amine.
Experimental Protocol: Synthesis of 3-Nonoxypropan-1-amine
Step 1: Synthesis of 3-(Nonyloxy)propanenitrile
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To a stirred solution of nonan-1-ol (1 equivalent) in a suitable solvent such as dioxane, add a catalytic amount of a strong base (e.g., sodium hydroxide, ~0.1 equivalents).
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Heat the mixture to approximately 40-50 °C.
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Slowly add acrylonitrile (1.1 equivalents) dropwise, maintaining the reaction temperature below 60 °C.
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After the addition is complete, continue stirring at 50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(nonyloxy)propanenitrile.
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Purify the product by vacuum distillation.
Step 2: Reduction of 3-(Nonyloxy)propanenitrile to 3-Nonoxypropan-1-amine
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In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the resulting 3-nonoxypropan-1-amine by vacuum distillation.
Spectroscopic Characterization
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3380-3300 | N-H stretch (asymmetric & symmetric) | Two medium peaks |
| 2950-2850 | C-H stretch (alkyl) | Strong, sharp peaks |
| 1650-1580 | N-H bend (scissoring) | Medium peak |
| 1470-1450 | C-H bend (methylene) | Medium peak |
| 1120-1080 | C-O-C stretch (ether) | Strong, sharp peak |
Experimental Protocol: Acquiring an IR Spectrum
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Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
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Acquire a background spectrum of the empty ATR crystal.
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Place a small drop of the liquid 3-nonoxypropan-1-amine sample onto the center of the ATR crystal.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Clean the ATR crystal thoroughly with isopropanol after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~2.7 - 2.9 | t | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |
| ~1.7 - 1.9 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |
| ~1.4 - 1.6 | p | 2H | -O-CH₂ -CH₂(CH₂)₆CH₃ |
| ~1.2 - 1.4 | m | 12H | -O-CH₂-CH₂(CH₂ )₆CH₃ |
| ~1.1 - 1.3 | br s | 2H | -NH₂ |
| ~0.8 - 0.9 | t | 3H | -O-CH₂-CH₂(CH₂)₆CH₃ |
¹³C NMR (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~70-72 | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~68-70 | -O-CH₂ -C₈H₁₇ |
| ~40-42 | -O-CH₂-CH₂-CH₂ -NH₂ |
| ~32-34 | -O-CH₂-CH₂ -CH₂-NH₂ |
| ~31-33 | Alkyl chain carbons |
| ~29-30 | Alkyl chain carbons |
| ~25-27 | Alkyl chain carbons |
| ~22-24 | Alkyl chain carbons |
| ~14 | -CH₃ |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
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Prepare the NMR sample by dissolving approximately 10-20 mg of 3-nonoxypropan-1-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.
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To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.
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Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): A weak or absent peak at m/z = 201, which is an odd number, consistent with the nitrogen rule.
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Alpha-Cleavage: The most prominent fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to a base peak at m/z = 30 ([CH₂=NH₂]⁺).
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Ether Fragmentation: Cleavage of the C-O bond can also occur.
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Loss of Alkyl Chain: Fragmentation of the nonyl chain will produce a series of peaks separated by 14 Da (CH₂).
Experimental Protocol: Acquiring a Mass Spectrum
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Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
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Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
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For GC-MS, select an appropriate column (e.g., a non-polar column) and temperature program to ensure good separation and elution of the compound.
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Ionize the sample using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) if the molecular ion is not observed with EI.
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Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).
Safety and Handling
3-Nonoxypropan-1-amine, as a primary amine with an ether linkage, requires careful handling.
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Health Hazards:
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Skin and Eye Irritation/Corrosion: Amines are typically corrosive and can cause severe skin burns and eye damage.
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Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
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Sensitization: May cause an allergic skin reaction.
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Safety Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
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First Aid Measures:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This technical guide provides a detailed overview of the anticipated chemical properties of 3-Nonoxypropan-1-amine. While experimental data for this specific compound is scarce, its properties can be reliably predicted based on the well-understood chemistry of primary amines and long-chain ethers. The provided synthetic route and detailed analytical protocols offer a solid foundation for researchers and professionals working with this or similar molecules. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.
